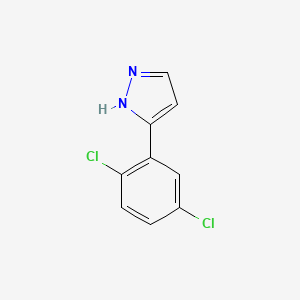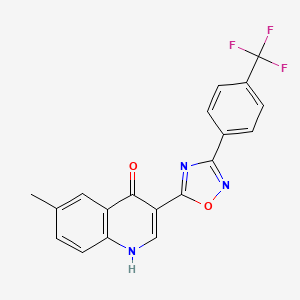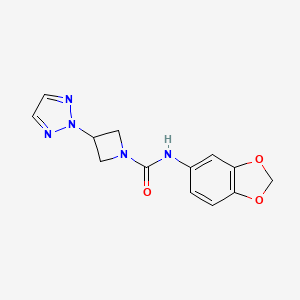
N-(4-aminonaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminonaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H12N2O It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamide group attached to the nitrogen atom of a 4-aminonaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Amination of Naphthalene: : The synthesis of N-(4-aminonaphthalen-1-yl)acetamide typically begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then reduced to 4-aminonaphthalene using reducing agents such as iron powder in the presence of hydrochloric acid.
-
Acetylation: : The 4-aminonaphthalene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration of naphthalene followed by reduction to produce 4-aminonaphthalene.
Continuous Acetylation: Continuous flow reactors may be used for the acetylation step to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(4-aminonaphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form N-(4-aminonaphthalen-1-yl)ethanamine using reducing agents like lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Halogenation, sulfonation, and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-(4-aminonaphthalen-1-yl)ethanamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(4-aminonaphthalen-1-yl)acetamide serves as a precursor for various functionalized naphthalene derivatives. It is used in the synthesis of dyes, pigments, and other aromatic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological macromolecules.
Medicine
This compound and its derivatives are investigated for their pharmacological properties. They are potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its unique structural properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which N-(4-aminonaphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-aminonaphthalen-1-yl)acetamide
- N-(5-aminonaphthalen-1-yl)acetamide
- N-(naphthalen-1-yl)acetamide
Uniqueness
N-(4-aminonaphthalen-1-yl)acetamide is unique due to the position of the amino group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in various research fields.
Propiedades
IUPAC Name |
N-(4-aminonaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUVLAJKGAIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2779590.png)




![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)

![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)
